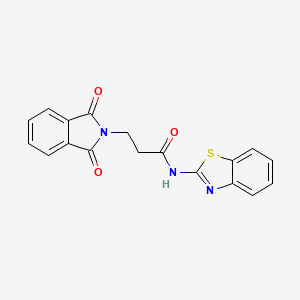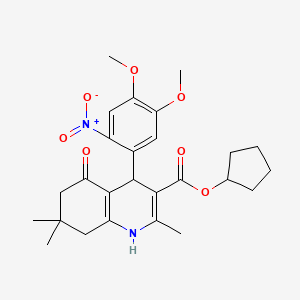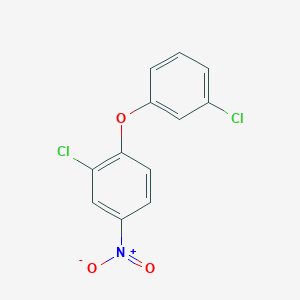
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide, also known as MTB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives and has been found to have a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been found to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and can protect cells from oxidative stress. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide in lab experiments is its low toxicity. It has been found to have a high therapeutic index, meaning that it is effective at low concentrations and has minimal toxicity to normal cells. However, one limitation is that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide is not very water-soluble, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential as a treatment for inflammatory bowel disease. Additionally, there is ongoing research on the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide in combination with other drugs for the treatment of cancer.
合成方法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide can be synthesized by the reaction of 2-pyridinethiol with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base. The resulting intermediate is then reacted with 2-chlorobutanoyl chloride to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide.
科学研究应用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-3-9(19-10-6-4-5-7-13-10)11(17)14-12-16-15-8(2)18-12/h4-7,9H,3H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZJYVOKAOENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5172033.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)


![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)

